Bis(4-tert-butylcyclohexyl) peroxydicarbonate
Overview
Description
Bis(4-tert-butylcyclohexyl) peroxydicarbonate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the peroxydicarbonate class of compounds. For instance, bis(alkenoyl) peroxides and peroxydicarbonates are mentioned as being sensitive to photolysis, leading to the formation of carbonyloxyl radicals . This suggests that bis(4-tert-butylcyclohexyl) peroxydicarbonate may also be sensitive to light and could generate radicals upon decomposition.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high regioselectivity and yield. For example, a synthetic route to 1,4-bis(tert-butoxycarbonylmethyl)tetraazacyclododecane is described, which reacts with functionalized alkyl halides to give good yields of the product . Similarly, a bulky bis(ether anhydride) is prepared from a bis(ether dinitrile) through alkaline hydrolysis and dehydration . These methods indicate that the synthesis of bis(4-tert-butylcyclohexyl) peroxydicarbonate could potentially be achieved through careful selection of starting materials and controlled reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds in the same family as bis(4-tert-butylcyclohexyl) peroxydicarbonate has been studied using various techniques. For example, the crystal structures of mesogenic structures have been determined, showing differences in the structure of the phenyl terephthalate moiety due to different electron-withdrawing effects . The structure of bis(trifluoromethyl) peroxydicarbonate has been investigated, revealing a skew structure with a narrow dihedral angle and a short O-O bond . These findings suggest that the molecular structure of bis(4-tert-butylcyclohexyl) peroxydicarbonate would also be of interest, particularly in terms of the conformation of the peroxydicarbonate group and the influence of the tert-butyl groups.
Chemical Reactions Analysis
The chemical reactivity of peroxydicarbonates and related compounds has been explored in various studies. For instance, the incompatible effects of specific acids on the thermokinetics of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane have been monitored, showing that the addition of acids like H2SO4, HNO3, or HCl can lead to a high reaction enthalpy and earlier onset temperature for decomposition . This suggests that bis(4-tert-butylcyclohexyl) peroxydicarbonate might also react vigorously with acids, potentially leading to hazardous situations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to bis(4-tert-butylcyclohexyl) peroxydicarbonate have been extensively studied. For example, the thermal decomposition of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane has been evaluated, revealing that it can release a significant amount of energy upon decomposition . The evaluation of the thermal decomposition phenomenon for this compound by DSC and VSP2 provides important safety parameters that could be relevant for the handling and storage of bis(4-tert-butylcyclohexyl) peroxydicarbonate . Additionally, the solubility and thermal stability of polymers derived from related compounds have been characterized, indicating that these materials have excellent solubility and stability up to high temperatures .
Scientific Research Applications
Radical Formation in Thermolysis
Mekarbane and Tabner (2000) investigated the radicals formed during the thermolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate. They found that alkoxycarbonyloxyl radicals are trapped during thermolysis, along with a range of second-generation carbon-centred radicals. Some of these radicals are formed via a 1,5 C to O hydrogen shift or hydrogen atom abstraction from the parent peroxide (Mekarbane & Tabner, 2000).
Use in Polymerization Processes
Tonnar and Lacroix-Desmazes (2009) demonstrated the use of bis(4-tert-butylcyclohexyl)peroxydicarbonate in the controlled radical polymerization of methyl methacrylate and butyl acrylate in miniemulsion, yielding stable latexes (Tonnar & Lacroix-Desmazes, 2009).
Kinetics of Vinylidene Fluoride Polymerization
Russo et al. (1993) explored the kinetic features of vinylidene fluoride radical polymerization, initiated by bis(4-butylcyclohexyl)peroxydicarbonate. They noted significant deviations in polymerization rate, indicating anomalous kinetic behaviors linked to concurrent reactions during polymerization (Russo et al., 1993).
In Photodecomposition Studies
Korth, Lusztyk, and Ingold (1990) studied the photolysis of bis(4-tert-butylcyclohexyl) peroxydicarbonate and identified the corresponding carbonyloxyl radicals through EPR spectroscopy (Korth et al., 1990).
Thermal Decomposition Analysis
Hsueh et al. (2016) focused on the thermal decomposition of bis(4-tert-butylcyclohexyl) peroxydicarbonate, particularly its interaction with sulfuric acid. They evaluated various thermal stability kinetic parameters, highlighting its use as an initiator in radical polymerization (Hsueh et al., 2016).
Polymerization Initiator Applications
Sanderson and Kitabayashi (1994) discussed the use of bis(4-tert-butylcyclohexyl) peroxydicarbonate as an initiator for polymerization of methylmethacrylates, highlighting its advantages and challenges compared to benzoyl peroxide (Sanderson & Kitabayashi, 1994).
Safety And Hazards
Bis(4-tert-butylcyclohexyl) peroxydicarbonate is particularly heat and contamination sensitive . These materials above a given “control temperature” may decompose violently . They are often stored in a temperature-controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk .
properties
IUPAC Name |
(4-tert-butylcyclohexyl) (4-tert-butylcyclohexyl)oxycarbonyloxy carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O6/c1-21(2,3)15-7-11-17(12-8-15)25-19(23)27-28-20(24)26-18-13-9-16(10-14-18)22(4,5)6/h15-18H,7-14H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBYOEQUFMGXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)OOC(=O)OC2CCC(CC2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O6 | |
Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3096 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065907 | |
Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Di-(4-tert-butylcyclohexyl)peroxydicarbonate, [technically pure] is a crystalline solid. This solid peroxide is particularly heat and contamination sensitive. These materials above a given "control temperature" may decompose violently. They are often stored in a temperature controlled vessel, also mixed with water to form a slurry of the peroxide. This greatly lessens the explosion hazard risk., Dry Powder; Liquid | |
Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3096 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
Source | EPA Chemicals under the TSCA | |
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Product Name |
Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
CAS RN |
15520-11-3 | |
Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE, [TECHNICALLY PURE] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3096 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15520-11-3 | |
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Record name | Bis(4-tert-butylcyclohexyl)peroxydicarbonate | |
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Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
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Record name | Peroxydicarbonic acid, C,C'-bis[4-(1,1-dimethylethyl)cyclohexyl] ester | |
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Record name | Bis(4-tert-butylcyclohexyl) peroxydicarbonate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.946 | |
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Record name | DI-(4-TERT-BUTYLCYCLOHEXYL)PEROXYDICARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/076NU497LZ | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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